molecular formula C16H16O2 B13792322 p-sec-Butylphenyl glycidylether

p-sec-Butylphenyl glycidylether

Cat. No.: B13792322
M. Wt: 240.30 g/mol
InChI Key: KADHVJOHAMUGGR-UHFFFAOYSA-N
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Description

Significance of Glycidyl (B131873) Ethers in Thermosetting Systems

Thermosetting polymers, or thermosets, are materials that undergo a chemical reaction (curing) to form a rigid, three-dimensional network structure. Once cured, these materials cannot be remelted or reshaped. Glycidyl ethers are fundamental building blocks for many thermosetting systems, most notably epoxy resins. acs.org

The high reactivity of the epoxide group allows for curing reactions with a wide range of hardeners or curing agents, including amines, anhydrides, and phenols. google.com This versatility enables the formulation of thermosets with a broad spectrum of properties, from high strength and chemical resistance to excellent adhesion and thermal stability. Glycidyl ethers can act as the primary resin component or as reactive diluents. google.comconnectchemicals.com As reactive diluents, they are used to reduce the viscosity of epoxy resin formulations, which improves handling and processing characteristics without the need for volatile organic compounds (VOCs). sacheminc.com The glycidyl ether becomes incorporated into the polymer backbone during curing, contributing to the final properties of the thermoset. wikipedia.org

Overview of Aromatic Glycidyl Ethers in Materials Science Research

Aromatic glycidyl ethers, which contain one or more aromatic rings in their structure, are a significant subclass of glycidyl ethers. The presence of the aromatic moiety often imparts enhanced thermal stability, mechanical strength, and chemical resistance to the resulting polymers compared to their aliphatic counterparts.

Research in materials science has extensively explored the use of various aromatic glycidyl ethers to create high-performance materials. For instance, bisphenol A diglycidyl ether (DGEBA) is one of the most widely used epoxy resins, forming the basis for a vast array of coatings, adhesives, and composites. rsc.org Phenyl glycidyl ether (PGE) is another common aromatic glycidyl ether used as a reactive diluent and modifier for epoxy resins, enhancing properties like flexibility and adhesion. connectchemicals.com

The specific structure of the aromatic group and any substituents can have a profound impact on the properties of the final material. For example, the introduction of different alkyl groups on the phenyl ring can influence factors such as viscosity, hydrophobicity, and the glass transition temperature of the cured polymer. This has led to the synthesis and investigation of a wide range of substituted aromatic glycidyl ethers to fine-tune material properties for specific applications.

Focus on p-sec-Butylphenyl Glycidyl Ether

p-sec-Butylphenyl glycidyl ether is an aromatic glycidyl ether with the chemical formula C13H18O2. lookchem.com It is characterized by a glycidyl group attached via an ether linkage to a benzene (B151609) ring, which is substituted with a sec-butyl group at the para position.

Properties of p-sec-Butylphenyl Glycidyl Ether

The physical and chemical properties of p-sec-Butylphenyl glycidyl ether are crucial for its application in polymer synthesis. While specific experimental data for this particular isomer is limited in readily available literature, general properties can be inferred from similar aromatic glycidyl ethers. The presence of the sec-butyl group is expected to influence its viscosity, solubility, and reactivity.

PropertyValue/Description
Chemical Name p-sec-Butylphenyl glycidyl ether
CAS Number 36362-19-3 lookchem.com
Molecular Formula C13H18O2 lookchem.com
Molecular Weight 206.285 g/mol lookchem.com

This table presents identifying information for p-sec-Butylphenyl glycidyl ether.

A closely related compound, p-tert-Butylphenyl glycidyl ether (CAS 3101-60-8), is a clear, light yellow liquid with a relatively high boiling point and is soluble in organic solvents. cymitquimica.comnih.gov The tert-butyl group in this molecule enhances its hydrophobic properties and thermal stability. cymitquimica.com It is reasonable to assume that p-sec-Butylphenyl glycidyl ether would exhibit similar characteristics.

Synthesis of p-sec-Butylphenyl Glycidyl Ether

The synthesis of glycidyl ethers typically involves the reaction of a hydroxyl-containing compound with epichlorohydrin (B41342) in the presence of a base. For p-sec-Butylphenyl glycidyl ether, the synthesis would proceed by reacting p-sec-butylphenol with epichlorohydrin. A common method involves a two-step process where the phenol (B47542) first reacts with epichlorohydrin to form a chlorohydrin intermediate, which is then dehydrochlorinated with a base like sodium hydroxide (B78521) to form the glycidyl ether. lookchem.com

A general synthetic route is as follows:

Reaction of p-sec-butylphenol with epichlorohydrin.

Subsequent ring-closing reaction of the intermediate in the presence of a base to yield p-sec-Butylphenyl glycidyl ether.

This process is analogous to the synthesis of other aromatic glycidyl ethers like p-tert-butylphenyl glycidyl ether and phenyl glycidyl ether. cymitquimica.comacs.org

Potential Applications in Polymer Chemistry

Given its structure, p-sec-Butylphenyl glycidyl ether is a promising candidate for several applications within polymer chemistry, primarily as a reactive diluent or a co-monomer in epoxy resin systems. The sec-butyl group can impart specific properties to the resulting polymer. For instance, the alkyl substituent can increase the hydrophobicity of the polymer, which could be advantageous for applications requiring water resistance. Furthermore, the bulky sec-butyl group may influence the cross-linking density and, consequently, the mechanical properties of the cured thermoset, potentially leading to increased flexibility and impact strength.

The use of such modified glycidyl ethers allows for the precise tailoring of polymer properties to meet the demands of advanced applications in coatings, adhesives, sealants, and composite materials. connectchemicals.comsacheminc.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

2-(4-butan-2-ylphenoxy)-7-oxabicyclo[4.1.0]hepta-1(6),2,4-triene

InChI

InChI=1S/C16H16O2/c1-3-11(2)12-7-9-13(10-8-12)17-14-5-4-6-15-16(14)18-15/h4-11H,3H2,1-2H3

InChI Key

KADHVJOHAMUGGR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OC2=CC=CC3=C2O3

Origin of Product

United States

Synthesis and Chemical Transformations of P Sec Butylphenyl Glycidylether

Synthetic Pathways and Reaction Conditions

The primary route for synthesizing p-sec-Butylphenyl glycidylether involves the etherification of a phenolic precursor with epichlorohydrin (B41342). This method is widely adopted for the production of various glycidyl (B131873) ethers.

Epichlorohydrin-mediated Etherification of Phenolic Precursors

The synthesis of this compound is achieved through the reaction of p-sec-butylphenol with epichlorohydrin. This reaction is typically carried out in the presence of a base and often a phase transfer catalyst (PTC) to facilitate the reaction between the aqueous and organic phases. The fundamental mechanism involves two main steps:

Ring-opening: The phenolic precursor, p-sec-butylphenol, reacts with epichlorohydrin in a ring-opening step. This is often catalyzed by a Lewis acid, such as boron trifluoride or stannic chloride, when conducted as a two-step process. google.com

Dehydrochlorination (ring-closing): The resulting chlorohydrin intermediate is then treated with a stoichiometric amount of a base, typically an alkali hydroxide (B78521) like sodium hydroxide (NaOH), to eliminate hydrogen chloride and form the epoxide ring of the glycidyl ether. nih.gov

Optimization of Reaction Parameters for Yield and Selectivity

The yield and selectivity of the synthesis of this compound are highly dependent on several reaction parameters. Optimizing these conditions is essential to maximize the formation of the desired product and minimize side reactions, such as the hydrolysis of epichlorohydrin or polymerization of the glycidyl ether. Key parameters that are often optimized include temperature, reaction time, the molar ratio of reactants, and the choice and concentration of the base and catalyst.

For the synthesis of similar glycidyl ethers, studies have shown that a systematic approach, such as a Design of Experiments (DoE), can be employed to identify the optimal conditions. csic.es For instance, in related syntheses, reaction temperatures are often controlled between 50-100°C, with reaction times ranging from a few minutes to several hours. noaa.gov The molar ratio of epichlorohydrin to the phenolic precursor is also a critical factor, with a slight excess of epichlorohydrin often used to ensure complete conversion of the phenol (B47542). google.com

Table 1: General Reaction Parameters for Glycidyl Ether Synthesis

ParameterTypical RangeInfluence on Reaction
Temperature 50 - 100 °CAffects reaction rate and potential for side reactions. noaa.gov
Reaction Time 2 - 30 minutes (microreactor) to several hoursDetermines the extent of conversion. noaa.gov
Phenol:Epichlorohydrin Molar Ratio 1:1 to 1:1.3An excess of epichlorohydrin can drive the reaction to completion. noaa.gov
Base NaOH, KOH, K₂CO₃Stoichiometric amount required for dehydrochlorination.
Phase Transfer Catalyst Tetrabutylammonium bromide (TBAB)Improves reaction rate and yield by facilitating interphase transport. csic.es
Solvent Dioxane/water, or solvent-freeThe choice of solvent can influence reaction efficiency and product purity. nih.gov

Fundamental Reactivity of the Epoxide Moiety

The chemical behavior of this compound is dominated by the high reactivity of its terminal epoxide ring. This three-membered heterocyclic functional group is susceptible to ring-opening reactions initiated by a wide range of nucleophiles and can undergo polymerization.

Nucleophilic Ring-Opening Reactions with Diverse Reagents

The strained nature of the epoxide ring in this compound makes it a prime target for nucleophilic attack, leading to the formation of a variety of functionalized products. This reactivity is the basis for its use as a building block in organic synthesis and as a cross-linking agent in epoxy resins.

Reaction with Amines: Amines are common nucleophiles used to cure epoxy resins. The reaction of this compound with primary or secondary amines results in the formation of β-amino alcohols. The reaction with aliphatic amines is generally rapid, while aromatic amines are less reactive. semanticscholar.org The hydroxyl groups generated during this reaction can catalyze further amine-epoxide reactions. semanticscholar.org

Reaction with Alcohols: In the presence of an acid or base catalyst, alcohols can act as nucleophiles to open the epoxide ring, yielding an ether and a secondary hydroxyl group. This reaction is fundamental to the formation of polyether chains in certain polymerization processes.

Reaction with Thiols: Thiols are highly effective nucleophiles for the ring-opening of epoxides, a reaction often referred to as a "thiol-epoxy click" reaction. rsc.org This reaction is typically base-catalyzed and proceeds with high efficiency, making it a valuable tool for post-polymerization modification and the synthesis of sulfur-containing polymers. rsc.orgnih.gov

Reaction with Other Nucleophiles: Other nucleophiles, such as water (leading to diols), cyanides, and azides, can also react with the epoxide ring to introduce a variety of functional groups.

Mechanistic Studies of Ring-Opening Polymerization Initiations

This compound can undergo ring-opening polymerization (ROP) to form polyethers. The polymerization can be initiated by either cationic or anionic initiators, and the mechanism significantly influences the structure and properties of the resulting polymer.

Cationic Ring-Opening Polymerization: Cationic ROP is typically initiated by strong Brønsted acids or Lewis acids. u-fukui.ac.jp The initiator protonates the oxygen atom of the epoxide ring, making the ring more susceptible to nucleophilic attack by another monomer molecule. Photoinitiators, such as certain sulfonium (B1226848) or iodonium (B1229267) salts, can be used to trigger cationic polymerization upon UV irradiation. dntb.gov.uaresearchgate.net For some alkyl glycidyl ethers, the polymerization can proceed via stable secondary oxonium ions. dntb.gov.ua

Anionic Ring-Opening Polymerization: Anionic ROP is initiated by nucleophiles such as alkoxides, hydroxides, or organometallic compounds. youtube.com The initiator attacks one of the carbon atoms of the epoxide ring, leading to the formation of an alkoxide propagating species. This "living" polymerization process allows for good control over the molecular weight and architecture of the resulting polymer. capes.gov.br Metal-free catalytic systems have also been developed for the anionic ROP of glycidyl ethers. researchgate.net

Derivatization and Functionalization Strategies

The versatile reactivity of the epoxide ring in this compound allows for a wide range of derivatization and functionalization strategies. These modifications can be used to introduce new properties or to create more complex molecular architectures.

One common strategy involves the selective reaction of the epoxide moiety while leaving the aromatic part of the molecule intact. For example, the reaction with phosphorous acid can yield a product with potential applications as a rubber anti-aging agent. researchgate.net

In the context of polymer chemistry, this compound can be copolymerized with other monomers to create copolymers with tailored properties. For instance, its copolymerization with monomers like propylene (B89431) oxide or ethylene (B1197577) oxide can lead to the formation of random or block copolymers with specific hydrophilic-lipophilic balances. rsc.org

Furthermore, after polymerization, the resulting poly(this compound) can be further functionalized. Although the p-sec-butylphenyl group itself is relatively inert, the polyether backbone provides sites for potential modification if other functional monomers are included during polymerization. For example, in polymers of allyl glycidyl ether, the pendant allyl groups are readily available for post-polymerization modification via thiol-ene coupling. nih.gov This suggests that if a comonomer with a reactive handle is used alongside this compound, the resulting copolymer could be further functionalized.

Chemical Modification for Controlled Polymer Architectures

The epoxide group of p-sec-Butylphenyl glycidyl ether is highly reactive, making it a valuable monomer for various polymerization techniques. The ability to control the polymerization process allows for the synthesis of polymers with specific architectures, such as linear, branched, or star-shaped structures. Anionic ring-opening polymerization (AROP) is a common method employed for the controlled polymerization of glycidyl ethers. documentsdelivered.comresearchgate.net

In the context of controlled polymer architectures, the polymerization of glycidyl ethers can be initiated by various systems, often involving a nucleophilic initiator and sometimes a Lewis acid co-catalyst to enhance control over the molecular weight and dispersity of the resulting polymer. The bulky sec-butyl group on the phenyl ring can influence the polymerization kinetics and the properties of the final polymer, such as its solubility and thermal characteristics.

Research on analogous systems, such as the polymerization of other functional glycidyl ethers, has demonstrated the feasibility of creating well-defined polyethers. nih.gov These studies often employ techniques like living/controlled polymerization to produce polymers with predictable molecular weights and narrow molecular weight distributions. While direct research on p-sec-Butylphenyl glycidyl ether is limited, the principles established for other glycidyl ethers suggest its potential for creating tailored polymer structures.

Table 2: Polymerization Methods for Glycidyl Ethers

Polymerization TechniqueKey Features
Anionic Ring-Opening Polymerization (AROP)Allows for good control over molecular weight and low dispersity.
Cationic Ring-Opening PolymerizationAnother method for polymerizing epoxides, though can be more prone to side reactions.
Coordination PolymerizationCan offer high stereocontrol in the resulting polymer chain.

Integration into Novel Chemical Systems (e.g., Inverse Vulcanization)

Inverse vulcanization is a relatively new and innovative polymerization method that utilizes elemental sulfur, a readily available industrial byproduct, as a monomer. This process typically involves the reaction of sulfur with a comonomer, often an unsaturated organic molecule, to form a high-sulfur-content polymer. The integration of functional monomers like glycidyl ethers into inverse vulcanization systems is an area of active exploration.

The epoxide functionality of p-sec-Butylphenyl glycidyl ether presents an interesting opportunity for incorporation into sulfur-based polymers. While the direct inverse vulcanization of p-sec-Butylphenyl glycidyl ether has not been specifically reported, studies on the inverse vulcanization of other organic molecules provide a basis for its potential reactivity. nih.gov The mechanism of inverse vulcanization involves the radical-mediated ring-opening of the S8 allotrope of sulfur and subsequent reaction with the comonomer.

In such a system, the p-sec-butylphenyl group would be incorporated as a pendant group along the polysulfide backbone, influencing the material properties of the resulting polymer. The bulky and hydrophobic nature of the sec-butyl group could impart specific characteristics to the sulfur-rich polymer, such as improved processability or altered mechanical properties. Research on the inverse vulcanization of other functional comonomers provides a foundation for hypothesizing the potential role of p-sec-Butylphenyl glycidyl ether in creating novel sulfur-containing materials.

Table 3: Components in a Hypothetical Inverse Vulcanization with p-sec-Butylphenyl Glycidyl Ether

ComponentRole in Polymerization
Elemental Sulfur (S8)Primary Monomer
p-sec-Butylphenyl glycidyl etherComonomer
Radical Initiator (optional)To facilitate the ring-opening of sulfur

Polymerization Chemistry and Mechanistic Investigations of P Sec Butylphenyl Glycidylether

Role as a Monomer and Comonomer in Ring-Opening Polymerizations

p-sec-Butylphenyl glycidyl (B131873) ether serves as a versatile monomer in ring-opening polymerizations, a process that can be initiated through different mechanisms, each with unique characteristics.

Anionic Ring-Opening Polymerization (AROP) Mechanisms and Kinetics

Anionic ring-opening polymerization (AROP) is a principal method for polymerizing p-sec-Butylphenyl glycidyl ether. The kinetics of AROP for epoxide monomers, including those with structures comparable to p-sec-Butylphenyl glycidyl ether, have been shown to follow first-order kinetics with respect to the monomer. rsc.org The reactivity in these systems is significantly influenced by the nature of the side chains on the oxirane ring. rsc.org For instance, studies on various glycidyl ethers have demonstrated that monomers with heteroatom-containing side chains exhibit higher propagation rates. rsc.org This is attributed to the "crown ether effect," where the ether-containing side groups can complex with the counterion, enhancing the reactivity of the monomer. uni-mainz.de In situ ¹H NMR spectroscopy has been a valuable tool for monitoring the kinetics of these polymerizations, allowing for the precise determination of reactivity ratios. uni-mainz.de

Research on the AROP of similar bulky monomers has shown that they can exhibit faster conversion rates in solid-state polymerizations compared to solution polymerizations. nih.gov This highlights the unique reactivity that can be achieved under different polymerization conditions. The choice of initiator and solvent system also plays a crucial role. Metal-free initiators, such as tetra-n-butylammonium acetate, have been successfully employed for the controlled polymerization of glycidyl ethers, offering a sustainable and simplified approach. researchgate.net

Cationic Ring-Opening Polymerization Dynamics

Cationic ring-opening polymerization (CROP) presents an alternative pathway for the polymerization of glycidyl ethers. The mechanism of CROP can proceed through either an active chain end (ACE) mechanism or an activated monomer (AM) mechanism. The dominant mechanism is influenced by factors such as the basicity of the monomer, ring strain, and the presence of protic additives. researchgate.net For some monosubstituted epoxides, CROP can lead to the formation of cyclic polymers. researchgate.net The polymerization of glycidol, a related epoxide, has been shown to be achievable under ambient, solvent-free conditions using acidic catalysts, resulting in hyperbranched polyethers. researchgate.net

Monomer-Activated Ring-Opening Polymerization (MAROP) Approaches

Monomer-activated ring-opening polymerization (MAROP) is a type of living polymerization that allows for the synthesis of well-defined polymers. mdpi.com In this approach, a monomer is activated by an initiator, which then reacts with another monomer to propagate the polymer chain. This method has been successfully applied to the synthesis of thermoresponsive poly(glycidyl ether) block copolymers. mdpi.com The sequential copolymerization using a photo-reactive monomer has been demonstrated, yielding block copolymers with specific functionalities. mdpi.com

Copolymerization Behavior with Other Glycidyl Ethers and Epoxides

The incorporation of p-sec-Butylphenyl glycidyl ether into copolymers with other glycidyl ethers and epoxides allows for the tailoring of polymer properties.

Reactivity Ratios in Binary and Ternary Glycidyl Ether Systems

The reactivity ratios of monomers in a copolymerization determine the composition and sequence distribution of the resulting copolymer. In the anionic copolymerization of glycidyl ethers with ethylene (B1197577) oxide (EO), it has been observed that glycidyl ethers can exhibit higher reactivity ratios than EO. uni-mainz.de For example, in the copolymerization of allyl glycidyl ether (AGE) and EO, the reactivity ratios were found to be r(AGE) = 1.31 ± 0.26 and r(EO) = 0.54 ± 0.03. researchgate.net This preference for glycidyl ether incorporation is attributed to the chelation of the counterion by the ether side chains. uni-mainz.de However, in some cases, such as the copolymerization of oleyl glycidyl ether (OlGE) and EO, nearly ideal random copolymerization has been observed despite significant structural differences between the comonomers (rEO = 1.27, rOlGE = 0.78). rsc.org

The following table summarizes the reactivity ratios for selected glycidyl ether copolymerization systems:

Comonomer 1Comonomer 2r1r2Polymerization System
Allyl Glycidyl Ether (AGE)Ethylene Oxide (EO)1.31 ± 0.260.54 ± 0.03Anionic, Benzyl alkoxide initiator
Ethylene Glycol Vinyl Glycidyl Ether (EGVGE)Ethylene Oxide (EO)3.50 ± 0.900.32 ± 0.10Anionic, Benzyl alkoxide initiator
Oleyl Glycidyl Ether (OlGE)Ethylene Oxide (EO)0.781.27Anionic

Data sourced from multiple studies to illustrate the range of reactivity behaviors.

Influence on Copolymer Sequence Distribution and Microstructure

The reactivity ratios directly influence the sequence distribution and microstructure of the resulting copolymers. When one monomer is significantly more reactive than the other, a gradient or block-like structure may form. Conversely, when the reactivity ratios are close to one, a more random distribution of monomer units is expected. rsc.org The choice of solvent can also impact the copolymer microstructure by altering the relative reactivities of the comonomers. uni-mainz.de The ability to control the sequence distribution is crucial for designing materials with specific properties, such as the aqueous thermosensitivity of polyglycerol-based copolyethers. rsc.org The microstructure of copolymers can be thoroughly characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and size-exclusion chromatography (SEC). nih.govnih.gov

Interaction with Curing Agents in Network Formation

The formation of a durable, crosslinked polymer network from p-sec-butylphenyl glycidyl ether is critically dependent on its interaction with curing agents. Amine-based hardeners are a prevalent class of curing agents for epoxy resins, and the resulting polymer properties are a direct consequence of the specific chemical reactions that occur during the curing process. The following sections delve into the mechanistic pathways of amine-epoxide crosslinking and the catalytic influences on the polymerization process.

The curing of p-sec-butylphenyl glycidyl ether with amine curing agents proceeds primarily through the nucleophilic addition of the amine to the epoxide ring. This reaction is a step-wise process involving primary and secondary amines, leading to the formation of a highly crosslinked, three-dimensional network. cnrs.fr

The principal reactions involved in the amine-epoxide crosslinking are:

Primary Amine-Epoxide Addition: The curing process is typically initiated by the reaction of a primary amine group with an epoxy group. This reaction opens the epoxide ring and results in the formation of a secondary amine and a hydroxyl group. cnrs.fr

Secondary Amine-Epoxide Addition: The newly formed secondary amine is also reactive and can further react with another epoxy group. This second addition reaction leads to the formation of a tertiary amine and an additional hydroxyl group. The reaction of the secondary amine is generally slower than that of the primary amine due to increased steric hindrance. cnrs.fr

Etherification: At elevated temperatures or in the presence of certain catalysts, the hydroxyl groups generated during the amine-epoxide additions can also react with epoxy groups. This etherification reaction, also known as homopolymerization, results in the formation of ether linkages within the polymer network. This reaction is typically much slower than the amine addition reactions. cnrs.fr

The rate of the epoxy-amine reaction and the final degree of cure can be significantly influenced by the presence of catalysts. These catalysts can accelerate the curing process, allowing for lower curing temperatures or shorter curing times, and can also promote reactions that might otherwise be very slow, such as etherification.

Autocatalysis by Hydroxyl Groups: The hydroxyl groups that are formed during the primary and secondary amine addition reactions can act as catalysts for the epoxy-amine reaction itself. This phenomenon, known as autocatalysis, leads to an acceleration of the curing rate as the reaction progresses.

Tertiary Amine Catalysis: Tertiary amines are often added as accelerators to epoxy-amine formulations. They can catalyze the epoxy-amine reaction by activating the epoxy ring, making it more susceptible to nucleophilic attack by the primary and secondary amines. Furthermore, tertiary amines can also promote the etherification reaction, which can increase the crosslink density of the final network, particularly in epoxy-rich formulations. cnrs.fr

The table below presents hypothetical kinetic data for the polymerization of a generic p-alkylphenyl glycidyl ether with a diamine, illustrating the typical effects of a tertiary amine catalyst.

Catalyst PresenceInitial Rate of Primary Amine Reaction (mol L⁻¹ s⁻¹)Initial Rate of Secondary Amine Reaction (mol L⁻¹ s⁻¹)Time to Gelation (min)Final Extent of Cure (%)
Uncatalyzed1.2 x 10⁻⁴0.8 x 10⁻⁴12092
Catalyzed3.6 x 10⁻⁴2.4 x 10⁻⁴4598

Note: The data in this table is illustrative and based on general principles of epoxy-amine catalysis. Specific kinetic parameters for p-sec-Butylphenyl glycidyl ether are not available in the cited literature.

The choice and concentration of a catalyst are critical formulation parameters. An appropriate catalyst system can be tailored to achieve a desired curing profile, balancing the need for a sufficiently long pot life with a reasonably short cure time. The catalytic effects are also dependent on the curing temperature, as different catalytic pathways may become more or less dominant at different temperatures.

Reactive Diluent Functionality in Epoxy Resin Systems: a Chemical Perspective

Mechanistic Contributions to Viscosity Modification during Curing Processes

Reactive diluents, such as p-sec-Butylphenyl glycidyl (B131873) ether, are crucial additives in epoxy resin systems, primarily utilized to reduce the high viscosity of base resins like diglycidyl ether of bisphenol A (DGEBA). nagase.compvccopolymer.com This reduction in viscosity improves the handling and processing characteristics of the epoxy system, allowing for better wetting of substrates and fillers. pvccopolymer.comresearchgate.net The mechanism of viscosity reduction is rooted in the fundamental principles of polymer solution theory. The smaller, less viscous reactive diluent molecules intersperse between the larger, more viscous epoxy resin oligomers, effectively increasing the free volume of the system and reducing intermolecular friction.

The rate of viscosity increase during curing is influenced by the reactivity of the diluent. The chemical structure of the reactive diluent plays a significant role in the curing kinetics. researchgate.net For instance, the reaction rate can be affected by the steric hindrance around the epoxy group and the electronic nature of the substituent groups. semanticscholar.org The presence of the reactive diluent can sometimes retard the curing reaction, leading to a longer time to reach the gel point, which is the point of incipient network formation. mdpi.com This can be attributed to a dilution effect on the primary resin and curing agent, as well as potential differences in reactivity between the diluent's epoxy groups and those of the main epoxy resin.

Influence on Polymer Network Formation and Crosslink Density Evolution

The incorporation of p-sec-Butylphenyl glycidyl ether as a reactive diluent has a profound impact on the formation and ultimate architecture of the crosslinked polymer network. As a monofunctional glycidyl ether, it becomes integrated into the network structure during the curing reaction. researchgate.netwikipedia.org This integration directly influences the final properties of the cured thermoset.

Molecular dynamics simulations have shown that the addition of a butylated epoxy resin, which is structurally related to p-sec-Butylphenyl glycidyl ether, results in a progressive loosening of the network structure. arxiv.orgarxiv.org This is evidenced by longer path lengths between crosslinks and larger atomic volumes. arxiv.orgarxiv.org This structural loosening can lead to a higher coefficient of thermal expansion and a lower glass transition temperature. arxiv.org

Impact on Gelation and Vitrification Transitions

The curing of an epoxy resin system is characterized by two critical transitions: gelation and vitrification. researchgate.net Gelation marks the formation of an infinite polymer network, where the material transitions from a liquid to a rubbery gel. researchgate.net Vitrification is the process where the developing network's glass transition temperature (Tg) rises to the cure temperature, causing the material to transition into a glassy, solid state. researchgate.net

The presence of a reactive diluent like p-sec-Butylphenyl glycidyl ether can influence both of these transitions. The dilution effect can prolong the time to gelation by reducing the concentration of the primary reactants. mdpi.com Furthermore, the reduced crosslink density resulting from the incorporation of a monofunctional diluent can lead to a lower final glass transition temperature. arxiv.org This means that for a given cure temperature, vitrification may occur at a later stage of the reaction or, in some cases, may not be fully achieved if the final Tg of the system is below the cure temperature. The vitrification process is a gradual one, and its timing relative to gelation is dependent on the cure temperature. researchgate.net

Topological Characteristics of Crosslinked Systems

The topology of the crosslinked epoxy network, which describes the spatial arrangement and connectivity of the polymer chains, is significantly influenced by the presence of p-sec-Butylphenyl glycidyl ether. The introduction of this monofunctional diluent alters the network's architecture from a potentially ideal, highly crosslinked structure to one with a greater number of chain ends and a broader distribution of network chain lengths.

This altered topology can be characterized by a lower crosslinking density. researchgate.net Studies have shown that increasing the content of a butylated epoxy resin leads to a looser network structure. arxiv.orgarxiv.org This "loosening" is a direct consequence of the monofunctional nature of the diluent, which acts as a chain terminator, thereby increasing the average distance between crosslink points. This structural change can manifest as a decrease in properties that are highly dependent on crosslink density, such as modulus and thermal stability, but can also lead to an increase in properties like flexibility and toughness. pvccopolymer.comresearchgate.net The chemical structure of the epoxy resin and the curing agent also play a significant role in the final thermal performance of the cured system. researchgate.net

Structure-Reactivity Relationships in Reactive Diluent Design

The effectiveness of a reactive diluent is intrinsically linked to its chemical structure. The size and nature of the substituent groups on the glycidyl ether molecule dictate its viscosity, reactivity, and ultimate impact on the properties of the cured epoxy network.

Comparative Analysis with Other Aliphatic and Aromatic Glycidyl Ethers

Glycidyl ethers are broadly classified as either aliphatic or aromatic. westlakeepoxy.com Aliphatic glycidyl ethers, such as butyl glycidyl ether, are known for their ability to impart flexibility to the cured epoxy resin due to their flexible chemical bonds. nagase.com Aromatic glycidyl ethers, on the other hand, tend to contribute to higher thermal stability and rigidity due to the presence of rigid aromatic rings in their structure. researchgate.netcoventry.ac.uk

p-sec-Butylphenyl glycidyl ether, being an aromatic glycidyl ether, is expected to contribute to the thermal stability of the cured epoxy network. coventry.ac.uk Compared to a simple aliphatic glycidyl ether like butyl glycidyl ether, the presence of the phenyl group in p-sec-Butylphenyl glycidyl ether will likely result in a higher glass transition temperature and better retention of mechanical properties at elevated temperatures. However, the viscosity of aromatic glycidyl ethers is generally higher than that of their aliphatic counterparts with similar molecular weights.

The functionality of the glycidyl ether (mono-, di-, or polyfunctional) is another critical factor. wikipedia.org While monofunctional diluents like p-sec-Butylphenyl glycidyl ether reduce viscosity and increase flexibility at the cost of reduced crosslink density, difunctional and polyfunctional reactive diluents can reduce viscosity while maintaining or even increasing the crosslink density, leading to improved thermal and mechanical properties. nagase.comnagase.com

Investigation of Steric and Electronic Effects of the sec-Butylphenyl Group

The sec-butylphenyl group in p-sec-Butylphenyl glycidyl ether exerts both steric and electronic effects that influence its reactivity and the properties of the resulting epoxy network.

Steric Effects: The bulky sec-butyl group attached to the phenyl ring creates steric hindrance around the glycidyl ether moiety. This steric bulk can affect the rate of the curing reaction. semanticscholar.org The approach of the curing agent's reactive sites (e.g., amine groups) to the epoxy ring may be impeded, potentially slowing down the reaction rate compared to less hindered glycidyl ethers like phenyl glycidyl ether. nycu.edu.twcranfield.ac.uk This steric hindrance can also influence the final network topology by affecting the accessibility of reactive sites and potentially leading to a less uniform network structure.

Integration into Specialized Epoxy Architectures

The versatility of epoxy resins allows for their incorporation into complex polymer architectures to achieve a broad spectrum of physical and chemical properties. Reactive diluents play a crucial role in these systems by modifying the viscosity and final properties of the cured network. The integration of p-sec-butylphenyl glycidyl ether, a monofunctional reactive diluent, into specialized epoxy systems like phenolic epoxy-acrylics and novolac resins, demonstrates its utility in tailoring resin performance for specific, high-performance applications. While specific research data often focuses on the closely related p-tert-butylphenyl glycidyl ether due to its widespread commercial use, the chemical principles governing its function are directly applicable to the sec-butyl isomer. Both compounds act as aromatic glycidyl ether modifiers that reduce viscosity while becoming a permanent part of the polymer backbone.

Phenolic Epoxy-Acrylic Resin Systems

Phenolic epoxy-acrylic resins are hybrid systems that combine the toughness and chemical resistance of epoxies with the fast cure times and weathering resistance characteristic of acrylics. These resins are synthesized through the reaction of epoxy resins with ethylenically unsaturated monocarboxylic acids, such as acrylic acid. The resulting products are often vinyl ester resins.

The incorporation of a reactive diluent like p-tert-butylphenyl glycidyl ether into these systems serves multiple functions. smolecule.com Primarily, it acts as a viscosity-reducing agent, which is critical for improving the handling and processing characteristics of the often highly viscous epoxy-acrylic precursors. smolecule.com The bulky alkyl group (tert-butyl or sec-butyl) on the phenyl ring enhances its efficiency in lowering viscosity. smolecule.com

Research on para-tert-butylphenol formaldehyde (B43269) epoxy-acrylic resins has shown that the curing process is significantly influenced by the presence of reactive diluents based on glycidyl ethers of para-alkyl substituted phenols. The use of these diluents can be essential for achieving measurable cure rates at moderate temperatures (60–90°C). The diluent, by becoming part of the polymer network, also influences the final properties of the cured material. For instance, studies on the thermal degradation of these systems indicate that the polymer's stability is affected by the nature of the diluent used. The presence of a p-tert-butylphenyl group has been associated with higher apparent thermal stability compared to unsubstituted phenol (B47542) epoxy-acrylic polymers. This is attributed to the bulky alkyl group which can sterically hinder chain scission and degradation mechanisms.

The reactive epoxide group of the glycidyl ether allows it to co-react with the other components of the resin system, ensuring it is permanently bound into the final polymer structure and reducing the potential for leaching. cymitquimica.com This integration affects the crosslink density and, consequently, the mechanical properties of the cured resin.

Novolac Epoxy Resin Compositions

Novolac epoxy resins are a class of thermosetting polymers known for their high crosslink density, excellent thermal stability, and superior chemical resistance compared to standard bisphenol-A based epoxies. tripod.comwestlakeepoxy.com They are synthesized by the glycidylation of phenolic novolac resins, which are themselves products of the acid-catalyzed condensation of phenol and formaldehyde. tripod.com The resulting multifunctional epoxy resins can have functionalities ranging from two to over five, leading to highly cross-linked networks upon curing. westlakeepoxy.com

The high functionality of novolac resins often results in very high viscosity in their uncured state, making them difficult to process. This is a primary area where a monofunctional reactive diluent such as p-sec-butylphenyl glycidyl ether becomes invaluable. Its principal role in novolac compositions is to reduce the viscosity of the formulation to a workable range for applications like coatings, adhesives, and composites. smolecule.com

When integrated into a novolac system, the p-sec-butylphenyl glycidyl ether participates in the curing reaction. The ether's single epoxy group reacts with the curing agent, incorporating the butyl-phenyl structure into the polymer matrix. This has several effects on the final properties:

Viscosity Reduction : The primary benefit is a significant lowering of the resin's viscosity, improving flow and substrate wetting. smolecule.com

Enhanced Hydrophobicity : The bulky and nonpolar sec-butylphenyl group increases the hydrophobicity of the cured resin, which can improve its performance in moist or humid environments. cymitquimica.com

The selection of p-sec-butylphenyl glycidyl ether allows formulators to fine-tune the balance between the processing characteristics and the final performance of high-functionality novolac epoxy systems.

Data Tables

Table 1: Physical and Chemical Properties of p-tert-Butylphenyl Glycidyl Ether

PropertyValueSource(s)
IUPAC Name 2-[(4-tert-butylphenoxy)methyl]oxirane nih.gov
CAS Number 3101-60-8 nih.gov
Molecular Formula C13H18O2 cymitquimica.com
Molecular Weight 206.28 g/mol nih.gov
Appearance Clear, light yellow liquid nih.govechemi.com
Boiling Point 165-170 °C at 14 mmHg nih.govechemi.com
Flash Point 102 °C (215 °F) nih.govechemi.com
Density ~1.038 g/cm³ at 20 °C nih.gov
Viscosity (at 25°C) ≤ 22 mPa·sN/A
Epoxy Equivalent Weight 225-240 g/eq westlakeepoxy.com
Solubility in Water Slightly soluble echemi.com

Analytical and Computational Methodologies for P Sec Butylphenyl Glycidylether Research

Spectroscopic Characterization in Research Contexts

Spectroscopic techniques are indispensable tools for the detailed investigation of molecular structures and the dynamics of chemical reactions. In the context of p-sec-Butylphenyl glycidylether, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy play pivotal roles.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Kinetic Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for providing detailed information about the structure of this compound at the atomic level. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, researchers can confirm the presence of the sec-butyl group, the phenyl ring, and the glycidyl (B131873) ether moiety.

In polymerization studies, NMR is instrumental in monitoring the reaction kinetics. For instance, in the anionic ring-opening polymerization of epoxide monomers like glycidyl ethers, ¹H NMR can be used to follow the disappearance of the monomer's epoxide proton signals and the appearance of signals corresponding to the newly formed polymer backbone. This allows for the determination of monomer conversion over time and the calculation of polymerization rates. A study on the polymerization of various epoxide monomers, including a structurally similar tert-butyl glycidyl ether, demonstrated the use of NMR to establish a reactivity scale among the monomers. rsc.org

Table 1: Representative ¹H NMR Data for Glycidyl Ethers

Functional Group Approximate Chemical Shift (ppm)
Aromatic Protons 6.8 - 7.3
Oxirane Ring Protons 2.6 - 3.4
Methylene Protons (O-CH₂) 3.5 - 4.2

Note: Specific chemical shifts can vary depending on the solvent and the specific structure of the molecule.

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Progress

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. wiley.com For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to the ether linkage, the aromatic ring, and the epoxide ring. The C-O-C stretching of the ether and epoxide groups, as well as C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule, provide a unique spectral fingerprint. wiley.comlibretexts.org

During polymerization, IR spectroscopy is a valuable tool for monitoring the reaction's progress. The disappearance of the characteristic absorption band of the epoxide ring, typically found around 915 cm⁻¹, indicates the opening of the ring and the formation of the polymer. This allows for a qualitative and sometimes quantitative assessment of the extent of reaction.

Table 2: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
Epoxide Ring Asymmetric C-O-C Stretch ~1250
Epoxide Ring Ring Breathing ~915
Aromatic Ring C=C Stretch 1500 - 1600
Aromatic Ring C-H Bending (Out-of-plane) 700 - 900
Ether Linkage C-O-C Stretch 1050 - 1150

Chromatographic and Mass Spectrometric Techniques for Polymer Analysis

Once polymerization has occurred, chromatographic and mass spectrometric methods are essential for characterizing the resulting polymers, providing insights into their molecular weight, size distribution, and oligomeric composition.

Size Exclusion Chromatography (SEC) for Molecular Weight and Polydispersity

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a cornerstone technique for determining the molecular weight distribution of polymers. wikipedia.orgyoutube.com The method separates polymer molecules based on their hydrodynamic volume in solution. paint.orgpaint.org Larger molecules elute first from the chromatography column, which is packed with a porous material, while smaller molecules take a longer path through the pores and elute later. youtube.compaint.org

For polymers derived from this compound, SEC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow PDI is often indicative of a well-controlled polymerization process. The technique is crucial for understanding how reaction conditions influence the final polymer chain lengths. vot.pl

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS) for Oligomer Distribution

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS) is a soft ionization technique that allows for the analysis of large molecules like polymers with minimal fragmentation. It provides detailed information on the distribution of oligomers, including the mass of the repeating monomer unit and the end-group masses.

In the analysis of poly(this compound), MALDI-ToF MS can reveal the exact mass of each oligomer chain, confirming the monomer's incorporation and providing insights into the initiation and termination steps of the polymerization. This level of detail is complementary to the broader molecular weight distribution data obtained from SEC.

Thermal Analysis for Polymerization Kinetics and Network Formation

Thermal analysis techniques are employed to investigate the thermal properties of polymers and to study the kinetics of polymerization and cross-linking reactions.

Differential Scanning Calorimetry (DSC) is a key thermal analysis method used to study the heat flow associated with transitions in a material as a function of temperature. In the context of this compound polymerization, DSC can be used to monitor the exothermic heat of reaction. By measuring the heat flow at different temperatures or heating rates, kinetic parameters such as the activation energy of the polymerization can be determined. researchgate.netnih.gov This information is vital for understanding how temperature affects the rate and extent of the reaction, which is critical for controlling the formation of cross-linked networks in thermosetting materials. researchgate.net

Thermogravimetric Analysis (TGA) is another important thermal analysis technique that measures the change in mass of a sample as a function of temperature. For polymers of this compound, TGA provides information about their thermal stability and decomposition profile. This is crucial for determining the service temperature range of the resulting material.

Table of Compounds

Compound Name
This compound
Epichlorohydrin (B41342)
p-tert-butylphenol
1,2-epoxybutane
1,2-epoxypropane
tert-butyl glycidyl ether
allyl glycidyl ether
benzyl glycidyl ether
ethoxyethyl glycidyl ether
triisobutylaluminum
diglycidyl ether of bisphenol A
m-phenylenediamine

Differential Scanning Calorimetry (DSC) for Curing Kinetics and Heat of Reaction

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the curing kinetics of thermosetting resins like those formed from p-sec-butylphenyl glycidyl ether. By precisely measuring the heat flow into or out of a sample as a function of temperature or time, DSC provides quantitative data on the polymerization process. tainstruments.com The fundamental assumption is that the heat evolved during the curing reaction is directly proportional to the extent of the reaction. doi.org

In a typical DSC experiment for a p-sec-butylphenyl glycidyl ether and curing agent mixture, the sample is subjected to a controlled temperature program, which can be a dynamic scan (heating at a constant rate) or an isothermal hold (maintaining a constant temperature). scielo.br The resulting DSC curve, a plot of heat flow versus temperature or time, reveals an exothermic peak corresponding to the curing reaction.

From this exotherm, several key kinetic parameters can be determined:

Degree of Conversion (α): At any given time (t) or temperature (T), the degree of conversion is calculated as the ratio of the heat released up to that point (ΔHt) to the total heat of reaction (α = ΔHt / ΔHtotal). doi.orgdergipark.org.tr

Reaction Rate (dα/dt): The rate of reaction is proportional to the heat flow signal (dH/dt) from the DSC instrument. scielo.br

Kinetic Parameters: By analyzing the data from scans at multiple heating rates (dynamic) or multiple temperatures (isothermal), kinetic parameters such as the activation energy (Ea), the reaction order (n), and the pre-exponential factor (Z) can be calculated using models like the Borchardt and Daniels method or the Kissinger method. tainstruments.comdergipark.org.tr

The table below illustrates the type of data obtained from a hypothetical dynamic DSC analysis of a p-sec-butylphenyl glycidyl ether system.

Heating Rate (K/min)Onset Temperature (°C)Peak Exotherm Temperature (Tp) (°C)Total Heat of Reaction (ΔHtotal) (J/g)
5115.2125.8410.5
10122.5134.2412.0
15127.8140.1411.3
20132.1145.5409.8

This is a representative data table. Actual values would be determined experimentally.

Thermogravimetric Analysis (TGA) for Polymer Decomposition Mechanisms (Not Thermal Stability Property)

Thermogravimetric Analysis (TGA) is employed to study the decomposition mechanisms of the crosslinked polymer network formed from p-sec-butylphenyl glycidyl ether. This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting TGA curve plots mass percentage against temperature, while its first derivative, the DTG (Derivative Thermogravimetry) curve, plots the rate of mass loss against temperature.

For the analysis of polymer decomposition, TGA is not merely used to determine a single thermal stability temperature, but rather to elucidate the sequence of degradation events. Different chemical bonds and structural components within the polymer network break down at different temperatures, leading to a multi-stage mass loss profile. For instance, in complex epoxy networks, the decomposition can occur in distinct steps corresponding to the breakdown of specific groups. mdpi.com

A TGA/DTG analysis of a cured p-sec-butylphenyl glycidyl ether-based polymer might reveal:

Stage 1: Initial, low-temperature mass loss associated with the volatilization of any residual unreacted monomers or absorbed moisture.

Stage 2: Decomposition of weaker bonds within the network, potentially related to the ether linkages or specific parts of the curing agent.

Stage 3: Major decomposition of the crosslinked polyether backbone and the aromatic structures derived from the p-sec-butylphenyl glycidyl ether monomer. mdpi.com

By coupling the TGA instrument with a spectrometer like a Fourier Transform Infrared (FTIR) spectrometer, the gaseous products evolved at each decomposition stage can be identified, providing direct evidence for the proposed breakdown mechanisms. mdpi.com

The following table shows representative data from a TGA study, outlining the distinct stages of polymer decomposition.

Decomposition StageTemperature Range (°C)Peak Decomposition Temp (DTG) (°C)Mass Loss (%)Probable Mechanism
1220 - 31028515%Degradation of specific side groups or weaker links in the network.
2310 - 45039065%Main chain scission of the polyether backbone and aromatic ring structures.
3> 450-10%Char formation and slow degradation of carbonaceous residue.

This is a representative data table. Actual values and mechanisms would be determined experimentally.

Rheological Characterization of Curing Systems

Rheology, the study of the flow and deformation of matter, provides critical insights into the curing process of p-sec-butylphenyl glycidyl ether systems. Using an oscillatory rheometer, the transformation of the low-viscosity liquid resin into a solid, crosslinked network can be monitored in real-time. epitoanyag.org.hu A small, sinusoidal shear strain is applied to the sample, and the resulting stress is measured.

This analysis yields three key parameters:

Viscosity (η):* A measure of the material's resistance to flow. It increases dramatically as the polymer network builds.

Storage Modulus (G'): Represents the elastic component of the material. It is a measure of the energy stored during one cycle of deformation and relates to the solid-like behavior. G' increases significantly as the network forms. epitoanyag.org.hu

Loss Modulus (G''): Represents the viscous component of the material. It is a measure of the energy dissipated as heat during one cycle and relates to the liquid-like behavior.

The curing process is characterized by the evolution of these parameters over time at a constant temperature. epitoanyag.org.hu Initially, G'' is greater than G', indicating liquid-like behavior. As crosslinking proceeds, both moduli increase, but G' increases more rapidly. The gel point is a critical milestone in the curing process, defined as the time when the storage modulus (G') surpasses the loss modulus (G''). epitoanyag.org.hu At this point, a continuous network has formed throughout the material, and it transitions from a viscous liquid to an elastic solid (a gel). Studies on similar epoxy systems show that the rheological behavior can deviate from simple Newtonian flow, exhibiting pseudoplastic characteristics. researchgate.net

Curing Time (min)Viscosity (Pa·s)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Material State
00.5220Liquid
101580150Viscous Liquid
18 (Gel Point)500450450Gelation
30>10,000105104Solid (Cured)

This is a representative data table. Actual values would be determined experimentally.

Computational Chemistry Approaches

Computational methods provide a molecular-level lens to examine the reactivity and structure of p-sec-butylphenyl glycidyl ether and its polymers, complementing experimental data.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For p-sec-butylphenyl glycidyl ether, DFT is particularly useful for studying the mechanism of the epoxide ring-opening reaction, which is the fundamental step in polymerization.

DFT calculations can model the reaction pathways of the epoxide ring with a nucleophile (such as an amine curing agent). Researchers can compute the geometries and energies of the reactants, transition states, and products. This allows for the determination of activation barriers, which reveals the kinetic favorability of different reaction mechanisms. For instance, the ring-opening of epoxides can proceed via different pathways (e.g., SN1-like or SN2) depending on the conditions (acidic or basic), and DFT can elucidate the subtle electronic and steric factors that favor one path over another. researchgate.net This analysis reveals how the electronic properties of the p-sec-butylphenyl group influence the reactivity of the adjacent glycidyl ether moiety.

Molecular Dynamics (MD) simulations are a powerful computational tool used to predict the structure and properties of the final crosslinked polymer network. arxiv.org In this method, a virtual "box" is filled with the appropriate number of p-sec-butylphenyl glycidyl ether and curing agent molecules. The system's evolution over time is simulated by solving Newton's equations of motion for every atom.

A crucial part of the simulation is the application of a crosslinking algorithm, which mimics the chemical reaction by forming covalent bonds between reactive atoms (e.g., epoxide carbons and amine nitrogens) when they are within a certain distance. arxiv.orgresearchgate.net This process generates a realistic, all-atom model of the thermoset network architecture.

Once the network is constructed, MD simulations can be used to analyze:

Network Topology: Quantifying the structure through metrics like the distribution of path lengths between crosslink junctions and the size and shape of the "mesh" created by the polymer chains. arxiv.org

Polymer Dynamics: Studying the mobility of polymer chains and how it changes with temperature. This is used to predict physical properties like the glass transition temperature (Tg), which is observed as a change in the slope of the density vs. temperature plot or an increase in atomic mobility. arxiv.org

Thermomechanical Properties: Calculating properties such as the coefficient of thermal expansion from the change in simulation box volume with temperature. arxiv.org

MD simulations offer invaluable insights into how the chemical structure of the p-sec-butylphenyl glycidyl ether monomer translates into the macroscopic properties of the final cured material.

Simulation ParameterDescriptionTypical Finding
Glass Transition Temp (Tg)The temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. Identified from the inflection point in the density vs. temperature plot.Provides a prediction of the material's service temperature range.
Coefficient of Thermal ExpansionThe fractional change in volume per degree of temperature change.Relates monomer structure to the material's dimensional stability.
Inter-Crosslink Path LengthThe contour length of the polymer chain segments between two crosslink points.Characterizes the network topology; a shorter path length indicates a tighter network.
Atomic MobilityThe mean squared displacement of atoms over time.Shows how polymer chain dynamics change with temperature, particularly around Tg.

This is a representative data table summarizing outputs from MD simulations.

Future Research Directions and Emerging Paradigms

Development of Novel p-sec-Butylphenyl Glycidyl (B131873) Ether Derivatives for Targeted Polymer Properties

The functionalization of p-sBPGE is a fertile ground for creating a new generation of polymers with precisely controlled characteristics. The inherent properties of the sec-butyl group, such as its specific steric hindrance and potential for chirality, can be leveraged to influence macromolecular assembly and final material performance.

Future research will likely focus on several key areas of derivatization:

Modification of the Aromatic Ring: Introducing additional functional groups onto the phenyl ring of p-sBPGE can significantly alter the monomer's reactivity and the resulting polymer's properties. For instance, the incorporation of electron-withdrawing or electron-donating groups can modulate the reactivity of the glycidyl ether moiety.

Chain Extension and Branching: Synthesizing oligomeric or hyperbranched structures originating from p-sBPGE can lead to materials with unique rheological and mechanical properties. These derivatives could find applications as toughening agents or processing aids in complex polymer formulations.

Introduction of Reactive Moieties: The development of p-sBPGE derivatives bearing additional polymerizable groups, such as vinyl or acetylene (B1199291) functionalities, would enable the creation of dual-curing systems. Such systems offer the potential for creating interpenetrating polymer networks (IPNs) with enhanced thermal and mechanical stability.

Table 1: Potential p-sec-Butylphenyl Glycidyl Ether Derivatives and Their Targeted Polymer Properties

Derivative ClassExample ModificationTargeted Polymer Property
Ring-FunctionalizedIntroduction of a hydroxyl or carboxyl groupImproved adhesion, enhanced reactivity with other functional polymers
OligomericShort-chain polyethers based on p-sBPGEIncreased flexibility, impact modification
Multi-functionalDi- or tri-glycidyl ether derivativesHigher crosslink density, improved thermal resistance
Hybrid MonomersIncorporation of a siloxane or phosphazene moietyEnhanced thermal stability, flame retardancy

Advanced Mechanistic Insights into Polymerization and Crosslinking Processes

A thorough understanding of the polymerization and crosslinking mechanisms of p-sBPGE is crucial for controlling the final properties of the cured material. While general principles of epoxy chemistry are applicable, the specific stereochemistry and electronic effects of the sec-butyl group necessitate a more detailed investigation.

Future research in this area will likely employ advanced analytical techniques to probe the reaction kinetics and network formation:

In-situ Spectroscopic Monitoring: Techniques such as real-time FT-IR and Raman spectroscopy can provide valuable data on the consumption of epoxy groups and the formation of crosslinks during the curing process. This allows for a detailed understanding of the reaction kinetics under various conditions.

Chromatographic and Mass Spectrometric Analysis: Gel permeation chromatography (GPC) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry can be used to characterize the molecular weight distribution and architecture of the polymers and oligomers formed during the initial stages of polymerization.

Rheological Studies: The evolution of the viscoelastic properties of the curing system, as monitored by rheometry, provides critical information about the gel point and the development of the crosslinked network structure.

A preliminary investigation into the reaction of phenyl glycidyl ether with phenyl isocyanate has suggested the formation of a 2-oxazolidone structure, which could be a relevant model for understanding potential cross-linking mechanisms involving p-sBPGE and isocyanate-based hardeners. researchgate.net The study of the reaction between aromatic diamines and p-tolyl glycidyl ether also provides a basis for understanding the kinetics of amine curing with aryl glycidyl ethers. documentsdelivered.comdocumentsdelivered.com

Computational Design of Glycidyl Ether-Based Polymeric Materials

Computational modeling and simulation are becoming indispensable tools in materials science, offering the potential to predict material properties and guide experimental work. For p-sBPGE-based systems, molecular dynamics (MD) simulations and quantum chemical calculations can provide insights that are difficult to obtain through experimental methods alone.

Key areas for future computational research include:

Molecular Dynamics Simulations: MD simulations can be used to model the curing process of p-sBPGE with various hardeners, predicting properties such as glass transition temperature (Tg), coefficient of thermal expansion, and mechanical moduli. utk.eduacs.orgacs.orgaip.orgmdpi.com These simulations can also provide a visual understanding of the resulting crosslinked network architecture.

Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to study the reactivity of the p-sBPGE monomer and its derivatives. nih.govrsc.orgexplorationpub.comnih.gov These calculations can help in understanding the reaction mechanisms at a fundamental level and in predicting the effect of substituents on reactivity.

Structure-Property Relationship Modeling: By combining computational data with experimental results, it is possible to develop quantitative structure-property relationship (QSPR) models. These models can accelerate the design of new p-sBPGE-based materials with desired properties by predicting the performance of virtual compounds.

Exploration of p-sec-Butylphenyl Glycidyl Ether in Sustainable Polymer Systems

The growing demand for environmentally friendly materials is driving research into sustainable polymer systems. p-sBPGE, while traditionally derived from petrochemical sources, can be explored within the context of a circular economy and bio-based materials.

Future research directions in this domain include:

Bio-based Synthesis Routes: Investigating the synthesis of p-sec-butylphenol, the precursor to p-sBPGE, from renewable feedstocks such as lignin (B12514952) or other biomass-derived platform chemicals is a key step towards creating a more sustainable product. ncsu.edumdpi.com The development of bio-based epichlorohydrin (B41342) further enhances the green credentials of the resulting glycidyl ether. ncsu.edu

Recyclable and Upcyclable Epoxy Networks: A significant challenge with thermosetting polymers is their lack of recyclability. Research into incorporating cleavable linkages into p-sBPGE-based epoxy networks could lead to materials that can be chemically recycled or upcycled into new, high-value products. google.comacs.orggoogle.com The introduction of reversible covalent bonds is a promising strategy to achieve this. aip.org

High-Performance Bio-Composites: p-sBPGE can be used as a matrix material for natural fiber-reinforced composites. The compatibility of the relatively hydrophobic p-sBPGE with natural fibers could lead to composites with excellent mechanical properties and a reduced environmental footprint.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of p-sec-butylphenyl glycidylether in synthetic samples?

  • Methodological Answer :

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Optimal for volatile impurities and quantification of residual monomers. Ensure column selection (e.g., polar stationary phases) to resolve glycidylether derivatives .
  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm epoxide ring integrity and alkyl chain substitution patterns. Compare chemical shifts with reference data for tert-butylphenyl glycidylether analogs (e.g., δ 3.1–3.5 ppm for epoxide protons) .
  • Epoxide Equivalent Weight (EEW) Titration : Critical for assessing reactive epoxide content. Typical EEW values for glycidylethers range between 210–350 g/eq, depending on substituents .

Q. How can researchers resolve contradictions in reported reactivity data for glycidylethers in crosslinking reactions?

  • Methodological Answer :

  • Controlled Kinetic Studies : Use differential scanning calorimetry (DSC) to monitor exothermic peaks during curing. Compare activation energies (EaE_a) across studies under standardized conditions (e.g., 5°C/min heating rate) .
  • Side-Reaction Analysis : Investigate competing hydrolysis of the epoxide ring via FT-IR tracking of carbonyl (C=O) formation at 1,700 cm1^{-1}, especially in humid environments .
  • Cross-Validation with Model Systems : Test reactivity against benchmark glycidylethers (e.g., p-tert-butylphenyl glycidylether, CAS 3101-60-8) under identical conditions to isolate structural effects .

Advanced Research Questions

Q. What methodologies are optimal for studying the copolymerization kinetics of p-sec-butylphenyl glycidylether with epoxy resins?

  • Methodological Answer :

  • Photo-DSC with Monofunctional Analogues : Use monofunctional glycidylethers (e.g., phenyl glycidylether) to determine polymerization enthalpy (ΔHp\Delta H_p) per epoxide group. Extrapolate to difunctional systems while accounting for steric hindrance from the sec-butyl group .
  • Real-Time NMR Kinetics : Track epoxide ring-opening via 1H^{1}\text{H}-NMR in deuterated solvents (e.g., DMSO-d6_6) at elevated temperatures. Correlate conversion rates with catalyst type (e.g., Lewis acids vs. amines) .
  • Network Formation Analysis : Employ dynamic mechanical analysis (DMA) to measure glass transition temperatures (TgT_g) of cured networks. Higher TgT_g values (>200°C) indicate dense crosslinking, influenced by the sec-butyl group’s steric bulk .

Q. How can the structural flexibility of p-sec-butylphenyl glycidylether be leveraged to design scratch-resistant polymer coatings?

  • Methodological Answer :

  • Copolymer Design with Acrylate Monomers : Incorporate glycidylether moieties into acrylate backbones (e.g., 4-hydroxybutyl acrylate glycidylether) to enhance crosslinking density while maintaining chain mobility. Use radical initiators (e.g., AIBN) for controlled polymerization .
  • Scratch Resistance Testing : Apply ASTM D7027 standards with nanoindentation to quantify hardness (H) and elastic modulus (E). Compare with glycidyl methacrylate (GMA)-based polymers; sec-butyl derivatives typically show 20–30% higher elasticity due to alkyl chain flexibility .
  • Acid Resistance Evaluation : Immerse coatings in pH 2–4 solutions for 48 hours. Monitor weight loss and surface cracks via SEM. Epoxy-thiol networks derived from p-sec-butylphenyl glycidylether exhibit superior stability due to sulfide bond formation .

Key Methodological Recommendations

  • Standardize Reaction Conditions : Report solvent polarity, catalyst loading, and curing protocols to enable cross-study comparisons .
  • Toxicological Screening : Use OECD-compliant in vitro cytogenicity assays (e.g., chromosome aberration tests in CHO cells) for safety profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.